
Dithionite
Overview
Description
Dithionite (S₂O₄²⁻), commonly encountered as sodium this compound (Na₂S₂O₄), is a potent reducing agent widely utilized in industrial, biochemical, and synthetic applications. Its structure comprises two sulfoxylate groups linked by a disulfide bond, enabling electron transfer via cleavage of the S–S bond . Key applications include:
- Redox Chemistry: this compound reduces metal ions (e.g., Fe³⁺ to Fe²⁺ in lactoperoxidase ), stabilizes reactive intermediates in enzymatic catalysis , and deoxygenates hemoglobin .
- Analytical and Industrial Use: Purified this compound (99% purity via NaOH-methanol recrystallization ) is critical for nitrogenase activity studies and detoxification of lignocellulosic biomass .
- Reactivity: In aqueous solutions, this compound decomposes to bisulfite and hydrogen peroxide, limiting its stability .
Scientific Research Applications
Industrial Applications
1. Textile Industry
- Dyeing and Bleaching : Sodium dithionite is extensively used as a reducing agent in the dyeing process, particularly for vat dyes and sulfur dyes. It helps in stripping excess dye from fabrics and bleaching cellulose-based materials.
- Usage Statistics : Approximately 50% of sodium this compound is used for textile bleaching, making it a crucial component in this sector .
Application | Percentage Usage |
---|---|
Textile Bleaching | 50% |
Pulp and Paper Bleaching | 35% |
Kaolin Bleaching | 5% |
Other Applications | 10% |
2. Pulp and Paper Industry
- Sodium this compound improves the bleachability of wood pulp and enhances lignin degradation during kraft pulping processes. It is also effective in preserving hemicelluloses, thus increasing yield .
3. Environmental Remediation
- Heavy Metal Treatment : Sodium this compound is employed to treat heavy metal contamination in aquifers. Its reducing properties facilitate the transformation of toxic metals into less harmful forms, aiding in environmental cleanup efforts .
- Laboratory Studies : Research indicates that this compound can effectively reduce iron(III) compounds in soil analyses, enhancing the solubility of iron(II) for better extraction processes .
Scientific Research Applications
1. Biochemical Applications
- Protein Storage : this compound serves as an oxygen scavenger in protein storage buffers, crucial for maintaining the stability of anaerobic enzymes .
- Electrochemistry : It plays a role in mediated enzyme electrochemistry, particularly in studies involving nitrogenase activity .
2. Chemical Reactions
- This compound is utilized to reduce carbonyl functionalities in organic compounds, converting aldehydes and ketones into their corresponding alcohols without affecting other functional groups .
Case Studies
Case Study 1: Kraft Pulping Enhancement
- A pilot-scale study demonstrated that the addition of sodium this compound during kraft pulping significantly improved pulp strength and bleachability compared to traditional methods. This study highlighted its cost-effectiveness relative to other additives like sodium borohydride .
Case Study 2: Environmental Remediation of Heavy Metals
- A research project focused on using sodium this compound for remediating trichloroethylene (TCE) contamination showed increased efficiency when this compound was applied, leading to effective reduction of TCE concentrations in laboratory column studies .
Toxicological Considerations
Despite its beneficial applications, sodium this compound poses certain risks:
- Aquatic Toxicity : Studies indicate varying toxicity levels to aquatic life, with specific LC50 values reported for fish and algae. The acute toxicity for fish (Leuciscus idus) was found to be 62.3 mg/l .
- Environmental Stability : Sodium this compound decomposes rapidly in water and reacts with oxygen, which raises concerns about its stability and potential environmental impact when used extensively .
Chemical Reactions Analysis
Hydrolysis and Disproportionation
Dithionite undergoes pH-dependent hydrolysis and disproportionation in aqueous solutions:
Conditions | Reaction | Products |
---|---|---|
Weakly alkaline/acidic | Thiosulfate (), bisulfite () | |
Strongly alkaline | Sulfite (), sulfide () | |
Acidic | Sulfur dioxide (), elemental sulfur () |
Key Notes :
-
Decomposition accelerates under acidic or high-temperature conditions, forming sulfur-containing byproducts .
-
In alkaline solutions, stability increases due to slower reaction kinetics .
Redox Reactions with Oxygen
This compound acts as a potent reducing agent, reacting with dissolved oxygen in a temperature-dependent manner:
Stoichiometry and Kinetics
Temperature | Stoichiometry (S₂O₄²⁻:O₂) | Rate Law | Rate Constant |
---|---|---|---|
25°C | 1.2 ± 0.2 | ||
37°C | 1.7 ± 0.1 |
Mechanism :
Thermal Decomposition Pathways
Sodium this compound () decomposes under heat, with products dependent on atmospheric conditions:
Conditions | Reaction | Products |
---|---|---|
Aerobic (>90°C) | Bisulfate (), bisulfite () | |
Anaerobic (>150°C) | Thiosulfate (), bisulfite |
Hazard Note : Decomposition releases and generates heat, posing fire risks .
Reactions with Organic Compounds
This compound reduces organic carbonyl compounds via pH- and temperature-dependent pathways:
Example :
(room temperature) .
Biological Interactions
This compound rapidly reduces metalloenzymes such as cytochrome c oxidase:
-
Mechanism : Electron transfer to heme groups, preferentially reducing cytochrome .
-
Rate Constants : Second-order rate constants range from to , depending on protein accessibility .
Environmental and Industrial Implications
Q & A
Basic Research Questions
Q. How should researchers design experiments to account for dithionite’s instability in aqueous solutions?
this compound (S₂O₄²⁻) decomposes rapidly in aqueous environments, producing sulfite (SO₃²⁻), thiosulfate (S₂O₃²⁻), and sulfate (SO₄²⁻) via disproportionation. To mitigate instability:
- Control pH : Neutral to weakly acidic conditions (pH 5–7) slow decomposition .
- Anaerobic conditions : Use nitrogen/argon-purged solutions to minimize oxidative degradation .
- Temperature regulation : Decomposition accelerates above 25°C; maintain low temperatures during storage .
- Real-time monitoring : Track this compound concentration using UV-Vis spectroscopy (absorption at 315 nm) or iodometric titration .
Q. What are the best practices for handling this compound in redox-driven experiments?
this compound acts as a strong reductant (E° = −1.12 V vs. SHE), making it ideal for reducing metal oxides or organic pollutants. Key considerations:
- Dosage optimization : Excess this compound can generate interfering byproducts (e.g., sulfite radicals). Conduct preliminary kinetic studies to determine stoichiometric requirements .
- Reactor design : Use closed systems for gas-sensitive reactions (e.g., H₂S evolution) or flow reactors to sustain reaction dynamics .
- Post-reaction quenching : Neutralize residual this compound with mild oxidants (e.g., O₂) to halt unintended side reactions .
Advanced Research Questions
Q. How can contradictory kinetic data on this compound decomposition be reconciled across studies?
Reported decomposition rates vary due to:
- pH and ionic strength : Higher ionic strength accelerates disproportionation, while alkaline conditions favor thiosulfate formation .
- Catalytic surfaces : Glass/plastic reactor walls may heterogeneously catalyze decomposition; use inert materials (e.g., PTFE) .
- Analytical methods : Spectrophotometric vs. chromatographic techniques yield discrepancies due to overlapping absorption bands of decomposition products .
Methodological resolution : Standardize experimental conditions (pH, temperature) and employ complementary techniques (e.g., HPLC for sulfite/thiosulfate quantification) .
Q. What mechanisms explain this compound’s role in advanced reduction processes (ARPs) for pollutant degradation?
In ARPs, UV irradiation of this compound generates sulfate radicals (SO₄•⁻) and hydrated electrons (e⁻aq), which degrade contaminants like chlorate (ClO₃⁻) or 1,2-dichloroethane:
- Step 1 : this compound photolysis produces SO₂•⁻, which reacts with UV to form e⁻aq .
- Step 2 : e⁻aq reduces pollutants directly (e.g., ClO₃⁻ → Cl⁻) or via radical intermediates .
Experimental validation : Use radical scavengers (e.g., tert-butanol for •OH) and electron paramagnetic resonance (EPR) to confirm reactive species .
Q. How do decomposition byproducts of this compound interfere with spectroscopic analyses in redox studies?
Sulfite and thiosulfate can:
- Mask target signals : Overlapping UV-Vis peaks (e.g., sulfite at 260 nm) complicate this compound quantification .
- Alter redox potentials : Sulfite acts as a secondary reductant, skewing reaction kinetics .
Mitigation strategies : - Pre-purge solutions : Remove dissolved O₂ to minimize sulfite oxidation.
- Use chelating agents : EDTA sequesters metal ions that catalyze byproduct formation .
Q. What experimental approaches validate this compound’s efficacy in reductive dissolution of iron oxides?
this compound reduces Fe(III) oxides (e.g., hematite) to soluble Fe(II), critical in environmental remediation:
- Batch experiments : Monitor Fe(II) release via ferrozine assay (absorption at 562 nm) .
- Surface characterization : Use XPS or Mössbauer spectroscopy to confirm Fe(III)→Fe(II) reduction .
- Competitive factors : Evaluate interference from co-existing anions (e.g., phosphate) that inhibit reduction .
Q. Methodological Resources
Comparison with Similar Compounds
Structural Analogs: Dithiocarbamates and Dithiocarbimates
Dithionite is structurally distinct from dithiocarbamates (R₂NCS₂⁻) and dithiocarbimates (e.g., imidomethanedithiolate). Key differences include:
Functional Analogs: Sulfur-Containing Reductants
Sodium Sulfide (Na₂S)
- Redox Efficiency: Sodium sulfide is preferred for methanogenesis in Methanothermobacter marburgensis due to compatibility with trace element metabolism, whereas this compound is less effective .
- Byproducts : Na₂S generates H₂S gas, complicating large-scale use, while this compound decomposes to less toxic sulfites .
Rongalite (Na⁺[HOCH₂SO₂]⁻)
- Stability : Rongalite is more stable in alkaline solutions compared to this compound, which degrades rapidly in water .
- Selectivity : Rongalite selectively reduces carbonyl groups, while this compound targets metal centers and disulfides .
Reaction-Based Comparisons
Detoxification Efficiency
Enzymatic Studies
- Nitrogenase: this compound is irreplaceable for maintaining anaerobic conditions in nitrogenase assays, unlike Ti(III) citrate, which supports fewer turnovers .
- NosN Enzyme: this compound enables multiple turnovers in SAM radical reactions, outperforming Ti(III) citrate .
Salts of this compound: Sodium vs. Ammonium
Critical Research Findings
Preparation Methods
Zinc Reduction Method
The zinc reduction method, one of the earliest industrial processes for sodium dithionite synthesis, involves a two-step reaction sequence. In the first step, sulfur dioxide (SO₂) reacts with zinc powder in an aqueous medium to form zinc this compound (ZnS₂O₄):
2 + \text{Zn} \rightarrow \text{ZnS}2\text{O}_4
Subsequent treatment with sodium hydroxide (NaOH) yields sodium this compound and zinc hydroxide (Zn(OH)₂) as a byproduct:
2\text{O}4 + 2 \, \text{NaOH} \rightarrow \text{Na}2\text{S}2\text{O}4 + \text{Zn(OH)}2
This method historically accounted for a significant portion of global production, with approximately 300,000 tons synthesized annually by the 1990s . However, challenges such as zinc hydroxide disposal and moderate yields (60–70%) have led to partial replacement by more efficient processes .
Sodium Borohydride Reduction Method
The sodium borohydride (NaBH₄) method represents a high-yield alternative, leveraging the strong reducing capacity of borohydride ions. The reaction proceeds via the following stoichiometry:
4 + 8 \, \text{NaOH} + 8 \, \text{SO}2 \rightarrow 4 \, \text{Na}2\text{S}2\text{O}4 + \text{NaBO}2 + 6 \, \text{H}_2\text{O}
Each equivalent of hydride (H⁻) reduces two equivalents of sulfur dioxide, achieving yields exceeding 85% under optimized conditions . Key advantages include:
-
Reduced byproduct formation : Sodium metaborate (NaBO₂) is less environmentally problematic than zinc waste.
-
Scalability : Suitable for large-scale production due to rapid reaction kinetics.
Industrial implementations often utilize excess SO₂ and NaOH to drive the reaction to completion, with temperature control critical to minimizing side reactions .
Formate-Based Synthesis
Conventional Formate Process
Sodium formate (HCOONa) serves as both a reductant and a carbon source in this method. Reacting sodium formate with SO₂ and an alkaline agent (NaOH or Na₂CO₃) in aqueous methanol yields sodium this compound:
2 + \text{NaOH} \rightarrow \text{Na}2\text{S}2\text{O}4 + \text{CO}2 + \text{H}2\text{O}
Early implementations, such as those described in German Patent 343,791, suffered from low purity (70–75%) due to impurities in sodium bisulfite intermediates .
Optimized Formate Process (US3714340A)
The patented method outlined in US3714340A addresses these limitations by employing elevated temperatures (65–80°C) and pressurized reaction conditions . Key parameters include:
Parameter | Optimal Range |
---|---|
Methanol concentration | 70–85 wt% |
SO₂ input | 90–135 parts per 100 HCOONa |
Alkali (as NaOH) | 20–40 parts per 100 HCOONa |
Under these conditions, yields improve to 65–75% with product purity exceeding 90% . Pressure application (up to 10 kg/cm²) further enhances crystallinity, reducing oxidative degradation during storage .
Wastewater Recycling (US7968076B2)
Modern advancements focus on sustainability, as demonstrated in US7968076B2, which introduces nanofiltration to recover sodium formate from residual mother liquors . The process involves:
-
Methanol distillation : Separation of methanol for reuse.
-
Nanofiltration : Splitting the residual stream into a thiosulfate-rich fraction and a formate-enriched fraction.
-
Concentration and recycling : The formate stream is concentrated and reintroduced into the synthesis batch, reducing raw material consumption by 20–30% .
This closed-loop system minimizes wastewater toxicity while improving economic viability .
Comparative Analysis of Industrial Methods
The table below summarizes key metrics for the three primary sodium this compound synthesis routes:
Method | Yield (%) | Purity (%) | Byproduct Management | Scalability |
---|---|---|---|---|
Zinc Reduction | 60–70 | 85–90 | Zn(OH)₂ disposal | Moderate |
Sodium Borohydride | 85–90 | 92–95 | NaBO₂ recovery | High |
Formate-Based | 65–75 | 90–93 | CO₂ emission | High (with recycling) |
The sodium borohydride method dominates modern production due to superior yields and simpler byproduct handling. However, formate-based processes with integrated recycling (e.g., US7968076B2) are gaining traction for their sustainability benefits .
Emerging Trends and Challenges
Solvent Optimization
Methanol remains the preferred solvent for formate-based synthesis due to its capacity to stabilize intermediates. Recent studies suggest that ethanol-methanol blends (3:1) can improve crystal morphology, reducing post-synthesis filtration time by 15% .
Catalytic Enhancements
Preliminary research indicates that trace amounts of iron (II) sulfate (FeSO₄, 0.1–0.5 wt%) accelerate this compound formation by facilitating electron transfer, potentially increasing reaction rates by 20% .
Environmental Regulations
Stricter emissions standards are driving adoption of carbon capture systems in formate-based plants, with pilot projects achieving 80% CO₂ sequestration during synthesis .
Properties
CAS No. |
14844-07-6 |
---|---|
Molecular Formula |
O4S2-2 |
Molecular Weight |
128.13 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2 |
InChI Key |
GRWZHXKQBITJKP-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)S(=O)[O-] |
Canonical SMILES |
[O-]S(=O)S(=O)[O-] |
Key on ui other cas no. |
14844-07-6 |
Synonyms |
Dithionite Dithionite, Sodium Hyposulfite Sodium Dithionite |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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